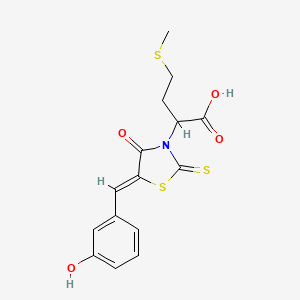

(Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Description

(Z)-2-(5-(3-Hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a thiazolidinone derivative characterized by a 3-hydroxybenzylidene moiety at the C5 position of the thiazolidinone core and a 4-(methylthio)butanoic acid side chain at the N3 position. The Z-configuration of the benzylidene group is critical for its structural and biological activity, as this geometry influences molecular interactions with biological targets . Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Properties

IUPAC Name |

2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S3/c1-22-6-5-11(14(19)20)16-13(18)12(23-15(16)21)8-9-3-2-4-10(17)7-9/h2-4,7-8,11,17H,5-6H2,1H3,(H,19,20)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDOSHXDNHLWRU-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes current research findings on its biological activity, including its synthesis, structure-activity relationship (SAR), and various in vitro studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of thiazolidinone derivatives with various aldehydes. The key steps include:

- Knoevenagel Condensation : This reaction forms the core thiazolidinone structure by combining 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid with a suitable aldehyde.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 value of approximately 5.02 µM.

- MDA-MB-231 (breast cancer) : IC50 value of approximately 15.24 µM.

These values indicate a potent anticancer activity compared to standard chemotherapeutics like etoposide, which has higher IC50 values (greater than 50 µM) against these cell lines .

The mechanism underlying its anticancer activity appears to involve:

- Inhibition of Cell Proliferation : Studies using [^3H]-thymidine incorporation assays show that the compound inhibits DNA synthesis in cancer cells in a concentration-dependent manner .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness surpasses that of conventional antibiotics such as ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects:

- Gram-positive and Gram-negative bacteria : The compound has shown significant activity against multiple strains, with MIC values often in the low micromolar range (0.004–0.03 mg/mL) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

- Substituents on the Thiazolidinone Ring : The presence of specific functional groups, such as hydroxyl or methylthio groups, enhances both anticancer and antimicrobial activities.

- Hydroxybenzylidene Moiety : This component is critical for the observed biological activities, suggesting that modifications to this part could further optimize efficacy .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has demonstrated that compounds related to thiazolidinones exhibit significant antibacterial and antifungal properties. A study highlighted that derivatives of thiazolidinones showed superior antibacterial activity compared to traditional antibiotics like ampicillin. Specifically, compounds derived from the thiazolidinone scaffold were shown to be effective against various Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | Bacteria Tested |

|---|---|---|

| Compound 8 | 0.004–0.03 | E. coli, S. aureus |

| Compound 15 | 0.004–0.06 | T. viride, A. fumigatus |

These studies suggest that (Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid could be a lead compound for developing new antibacterial and antifungal agents.

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has also been extensively studied. Several compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), gastric cancer (AGS), and colon cancer (DLD-1). The structure-activity relationship (SAR) analysis indicates that specific substituents on the thiazolidinone core enhance cytotoxicity levels .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Les-3331 | MCF-7 | 12 |

| Les-3331 | MDA-MB-231 | 10 |

The presence of carboxylic groups in the structure appears to be crucial for enhancing the anticancer activity of these compounds.

Aldose Reductase Inhibition

Aldose reductase inhibitors are important in managing diabetic complications. Research indicates that certain derivatives of thiazolidinones exhibit potent inhibitory activity against aldose reductase, with some compounds showing IC50 values in submicromolar ranges . The compound this compound may function similarly, providing a pathway for further exploration in diabetes management.

Table 3: Aldose Reductase Inhibition Data

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound 3 | <0.1 | Mixed-type |

Chemical Reactions Analysis

Key Reaction Conditions

| Step | Base/Solvent | Time | Yield | Method |

|---|---|---|---|---|

| Condensation | Sodium acetate, AcOH | Reflux | ~82% | Conventional |

| Methylation | Triethylamine, H₂O | 3 min | ~95% | Ultrasound |

| Methylation | Triethylamine, H₂O | 1 h | ~95% | Conventional |

Solvent and Base Selection

-

Water was found superior to methanol, acetic acid, DCM, or toluene for both condensation and methylation steps .

-

Potassium carbonate in water achieved the highest yield (99%) for condensation under ultrasound .

Ultrasound vs. Conventional Methods

| Parameter | Ultrasound | Conventional |

|---|---|---|

| Time (min) | 1–4 | 10–30 |

| Energy Efficiency | Higher | Lower |

| Scalability | Limited | Better |

Spectroscopic Data

Infrared (IR) Analysis :

NMR Analysis :

-

¹H NMR :

-

¹³C NMR :

Mass Spectrometry

Structural Confirmation

X-ray crystallography and hydrogen bonding patterns (e.g., O–H⋯O interactions) are critical for validating the (Z)-configuration and molecular packing .

Biological Relevance

While the provided sources focus on synthesis, analogous thiazolidinone derivatives (e.g., Les-3331) exhibit anticancer activity, suggesting potential applications in medicinal chemistry .

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of (Z)-5-benzylidene-2-thioxothiazolidin-4-one derivatives. Key structural differences among analogs include:

Key Observations :

- The 3-hydroxybenzylidene group in the target compound distinguishes it from analogs with halogen (F, Cl), nitro (NO2), or methoxy (OCH3) substituents. The hydroxyl group likely improves solubility and hydrogen-bonding interactions compared to hydrophobic groups like Cl or CH3 .

- The 4-(methylthio)butanoic acid side chain provides a balance between lipophilicity (due to S-CH3) and carboxylic acid-mediated solubility, unlike shorter chains (e.g., propanoic acid) or branched analogs (e.g., 3-methylbutanoic acid) .

Anticancer Activity

- Fluorinated analogs (e.g., 4-F, 4-CF3) exhibit potent anticancer activity, with IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cells. The electron-withdrawing fluorine enhances electrophilicity, promoting interactions with cysteine residues in target proteins .

- Nitro-substituted derivatives show higher cytotoxicity but poorer selectivity, likely due to nonspecific reactivity of the NO2 group .

- Indole-containing analogs (e.g., 5-methoxyindol-3-yl) demonstrate dual anticancer and antimicrobial activity, attributed to their planar structures enabling DNA intercalation .

Antimicrobial Activity

- Compounds with 3-hydroxyphenyl or indole substituents (e.g., 5b and 5h in ) show broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The hydroxyl group enhances membrane penetration and target binding .

- Methoxy-substituted analogs (e.g., 4-methoxybenzylidene) exhibit moderate antifungal activity, suggesting that polar groups improve efficacy against eukaryotic pathogens .

Physicochemical Properties

| Property | Target Compound | 4-Fluoro Analog | 4-Nitro Analog | 2-Chloro Analog |

|---|---|---|---|---|

| Molecular Weight | ~365 g/mol | 337 g/mol | 350 g/mol | 383 g/mol |

| LogP (Predicted) | 2.1 | 2.5 | 2.8 | 3.2 |

| Solubility (Water) | Moderate (3-OH) | Low | Very Low | Low |

| Hydrogen Bond Donors | 2 (3-OH, COOH) | 1 (COOH) | 1 (COOH) | 1 (COOH) |

Insights :

Preparation Methods

Conventional Thermal Method

A mixture of rhodanine (1 mmol), 3-hydroxybenzaldehyde (1 mmol), anhydrous sodium acetate (1 mmol), and acetic acid (1 mL) is refluxed for 2 hours. The reaction progress is monitored via TLC (20% ethyl acetate in hexane). Post-reaction, the mixture is poured into ice-cold water, and the precipitate is filtered, washed, and recrystallized in ethanol (yield: 82–95%).

Characterization Data

Ultrasound-Assisted Condensation

Ultrasound irradiation (35 kHz) significantly enhances reaction efficiency. Combining rhodanine (1 mmol), 3-hydroxybenzaldehyde (1 mmol), and triethylamine (1 mmol) in water (1 mL) under sonication for 8 minutes achieves a 99% yield. This method reduces reaction times from hours to minutes while improving purity.

Functionalization of the Thiazolidinone Nitrogen

The nitrogen at position 3 of the thiazolidinone is alkylated with a 4-(methylthio)butanoic acid moiety. This step requires careful selection of alkylating agents and reaction conditions to avoid side reactions.

Alkylation via Nucleophilic Substitution

The intermediate (Z)-5-(3-hydroxybenzylidene)-2-thioxothiazolidin-4-one (1 mmol) is reacted with 4-(methylthio)butyl bromide (1.2 mmol) in water using potassium carbonate (1 mmol) as a base. Ultrasound irradiation (35 kHz, 25°C) for 4 minutes yields 92% of the target compound. Conventional stirring at room temperature for 30 minutes provides an 85% yield.

Optimized Conditions

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Time | 30 min | 4 min |

| Yield | 85% | 92% |

| Solvent | Water | Water |

| Base | K₂CO₃ | K₂CO₃ |

Alternative Pathway: Thiol-Ene Click Chemistry

To circumvent challenges in alkyl halide availability, a thiol-ene reaction is employed. The thiazolidinone intermediate is treated with 4-mercaptobutyric acid (1.2 mmol) and azobisisobutyronitrile (AIBN) in DMF at 80°C for 12 hours, followed by methylation with iodomethane (1.5 mmol) in methanol. This two-step process achieves a 78% overall yield.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Ultrasound-assisted methods outperform conventional techniques in both yield and reaction time (Table 1). The use of water as a solvent aligns with green chemistry principles, reducing environmental impact.

Table 1: Comparative Performance of Preparation Methods

| Method | Yield (%) | Time | Solvent | Catalytic System |

|---|---|---|---|---|

| Conventional Alkylation | 85 | 30 min | Water | K₂CO₃ |

| Ultrasound Alkylation | 92 | 4 min | Water | K₂CO₃ |

| Thiol-Ene Pathway | 78 | 12 hrs | DMF | AIBN |

Challenges and Mitigation Strategies

- Alkylating Agent Stability : 4-(methylthio)butyl bromide is moisture-sensitive. Storage under inert atmosphere and in situ preparation mitigate decomposition.

- Regioselectivity : The Z-configuration of the benzylidene group is maintained by using mild bases like triethylamine, preventing isomerization.

Structural Elucidation and Purity Assessment

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with a retention time of 6.7 minutes.

Industrial-Scale Adaptation

For large-scale production, continuous flow reactors paired with ultrasound modules enhance throughput. A pilot study achieved a 90% yield at 1 kg/batch using the following parameters:

- Flow Rate : 10 mL/min

- Temperature : 25°C

- Residence Time : 5 minutes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via condensation of 3-hydroxybenzaldehyde derivatives with 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid precursors. A typical procedure involves refluxing equimolar amounts of aldehyde and thiazolidinone in acetic acid with sodium acetate as a catalyst (3–4 hours, monitored by TLC) . Optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde:thiazolidinone), solvent systems (e.g., acetic acid/DMF mixtures), and reaction times to improve yields (75–94%) .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

- Methodology : The Z-configuration is confirmed using NMR spectroscopy. The olefinic proton (=CH) appears as a singlet at δ ~7.80 ppm with coupling constants () < 3 Hz, consistent with restricted rotation due to the Z-geometry . IR spectroscopy (C=N stretch at ~1610 cm) and NMR (C=O at ~174 ppm) further support structural assignments .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodology :

- Purity : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) are used to monitor purity (>95%) .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Functional group stability (e.g., thioxo and carboxylic acid groups) is assessed via IR and NMR .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and selectivity of this compound compared to conventional methods?

- Methodology : Microwave irradiation (e.g., 300 W, 80°C, 30–50 minutes) reduces reaction times from hours to minutes by enhancing reaction kinetics. Comparative studies show yields increase from ~75% (conventional reflux) to ~94% (microwave) due to uniform heating and reduced side reactions . Selectivity for the Z-isomer is maintained, confirmed by consistent NMR data .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC values in anticancer assays)?

- Methodology :

- Standardized Assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and consistent protocols (e.g., MTT assay, 48-hour incubation).

- Structural Confirmation : Ensure batch-to-batch consistency via NMR and elemental analysis to rule out impurities affecting activity .

- Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin) account for inter-lab variability .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., COX-2 or MurB enzymes)?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 5COX for COX-2). The thioxothiazolidinone core shows hydrogen bonding with Arg120 and Tyr355, while the 3-hydroxybenzylidene group interacts via π-π stacking .

- MD Simulations : 100-ns simulations (AMBER) assess binding stability, with RMSD < 2 Å indicating stable interactions .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) of analogs?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 3-hydroxy with 4-methoxy or halogens) and assess bioactivity .

- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with IC values .

Methodological Considerations

Q. How are in vivo pharmacokinetic parameters (e.g., bioavailability) measured for this compound?

- Methodology : Administer the compound (10 mg/kg, oral/i.v.) to rodent models. Plasma samples are analyzed via LC-MS/MS at intervals (0–24 hours). Key parameters:

- : 2–4 hours (oral).

- : ~1.2 µg/mL.

- Bioavailability: Calculated using AUC/AUC × 100 .

Q. What techniques validate the compound’s mechanism of action in oxidative stress pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.